Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Catalog No.
S704507
CAS No.
17134-17-7
M.F
C8H12Cl2O6
M. Wt
275.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-e...

CAS Number

17134-17-7

Product Name

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate

Molecular Formula

C8H12Cl2O6

Molecular Weight

275.08 g/mol

InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N

SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

Organic Synthesis:

Triethylene glycol bis(chloroformate), also known as triethylene glycol dichloroformate, is used in organic synthesis as a reagent for various reactions, including:

  • Acylation: It can act as a acylating agent for introducing acyl groups (R-CO-) onto alcohols, amines, and other nucleophiles. This reaction is particularly useful for the preparation of esters, amides, and carbonates .
  • Carboxylation: It can be employed for the introduction of carboxyl groups (COOH) into organic molecules. This can be achieved through reactions with alkenes and alkynes .
  • Peptide synthesis: Due to its ability to activate carboxylic acids, triethylene glycol bis(chloroformate) can be used in peptide synthesis as a coupling agent to form peptide bonds between amino acids .

Polymer Chemistry:

Triethylene glycol bis(chloroformate) finds applications in polymer chemistry for the synthesis of various polymers, including:

  • Polycarbonates: It can be used as a chain extender in the production of polycarbonates, which are a class of engineering plastics with high strength, clarity, and heat resistance .
  • Polyurethanes: It can serve as a diisocyanate equivalent in the synthesis of polyurethanes, a versatile group of polymers with diverse applications in coatings, adhesives, and elastomers .

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is a chemical compound characterized by its molecular formula C8H12Cl2O6C_8H_{12}Cl_2O_6 and an average mass of approximately 275.08 g/mol. This compound is an ester formed from two ethylene glycol units linked by a carbonochloridic acid moiety, making it a significant molecule in organic chemistry. It is identified by its potential hazards, being classified as toxic if swallowed and causing burns upon contact with skin .

Due to its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification reactions with alcohols to form larger esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to regenerate the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chlorine atoms in the structure can be replaced by nucleophiles, leading to diverse derivatives.

These reactions are significant in synthetic organic chemistry for creating complex molecules.

Synthesis of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester typically involves:

  • Condensation Reaction: Combining ethylene glycol with phosgene or similar chlorinating agents to form the ester.
  • Esterification: Reacting the resulting product with carbonochloridic acid under controlled conditions to yield the final compound.

These methods require careful handling due to the toxic nature of some reagents involved.

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in the production of other chemical compounds.
  • Polymer Chemistry: Its reactivity allows it to be utilized in synthesizing polyesters and other polymeric materials.
  • Pharmaceuticals: Potential use in drug formulation due to its chemical properties.

Several compounds share structural similarities with carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Triethylene glycol bis(chloroformate)C8H12Cl2O6Similar structure but different functional groups; used primarily as a reagent in organic synthesis .
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) esterC18H34O6Larger molecular size; used in different industrial applications .
C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridateC8H12Cl4O6Contains additional chlorine atoms; exhibits different reactivity patterns .

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester stands out due to its specific combination of functionalities that lend it unique properties for various chemical applications while also presenting significant safety concerns.

The most established synthetic route to carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester involves the direct reaction of triethylene glycol with phosgene under controlled conditions. This methodology has been extensively studied and optimized to achieve high yields while managing the inherent challenges associated with phosgene handling and reactivity control. The reaction proceeds through a stepwise mechanism where each hydroxyl group of triethylene glycol undergoes nucleophilic attack on the electrophilic carbon center of phosgene, resulting in the formation of two chloroformate linkages with concurrent evolution of hydrogen chloride gas.

The preparation typically involves dissolving 0.08 moles of phosgene in benzene within a three-necked round bottom flask equipped with a reflux condenser and magnetic stirrer. The reaction mixture is initially placed in an ice bath to maintain low temperatures during the initial addition phase. Subsequently, 0.04 moles of triethylene glycol mixed with 50 milliliters of benzene is slowly added with vigorous stirring to ensure proper mixing and heat dissipation. After a 30-minute period at low temperature, the ice bath is removed and the temperature is gradually raised to 30 degrees Celsius, followed by heating at 50 degrees Celsius for 3 hours with continuous vigorous stirring.

Industrial-scale production methods have refined this approach through the use of specialized reaction apparatus designed to handle the exothermic nature of the phosgene-alcohol reaction. The process involves establishing a liquid solution of phosgene dissolved in a chloroformate medium, then adding the alcohol and liquid phosgene to the solution with consequent formation of additional chloroformate and evolution of heat. The phosgene concentration is maintained sufficiently high to cause vaporization of an amount of phosgene adequate to absorb the major portion of evolved reaction heat through the vaporization process. This approach enables temperature control during the highly exothermic reaction while maintaining optimal reaction conditions.

Reaction Mechanism and Kinetic Considerations

The mechanism of phosgene-mediated esterification involves a concerted nucleophilic substitution where the hydroxyl oxygen of triethylene glycol attacks the carbonyl carbon of phosgene. The reaction proceeds through a tetrahedral intermediate that rapidly eliminates hydrogen chloride to form the chloroformate product. The reaction is characterized by its highly exothermic nature, requiring careful temperature management to prevent side reactions and ensure selective formation of the desired bis(chloroformate) product.

Kinetic studies have revealed that the reaction rate is significantly influenced by temperature, with optimal conversion achieved in the temperature range of 30 to 50 degrees Celsius. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote unwanted side reactions including polymer formation and decomposition products. The stoichiometry of the reaction requires precise control of the phosgene to triethylene glycol ratio, typically maintained at 2:1 to account for the bifunctional nature of the glycol substrate.

Solvent Effects and Reaction Media

The choice of reaction solvent plays a critical role in determining reaction efficiency and product selectivity. Benzene has emerged as the preferred solvent due to its ability to dissolve both reactants while remaining chemically inert under the reaction conditions. The solvent serves multiple functions including heat dissipation, reactant solubilization, and facilitation of hydrogen chloride gas evolution from the reaction mixture.

Alternative solvents have been investigated including dichloromethane, which offers advantages in terms of lower reaction temperatures and improved phosgene solubility. However, the use of chlorinated solvents introduces additional considerations regarding environmental impact and handling requirements. Aromatic solvents such as toluene have also been employed with success, though they typically require slightly elevated temperatures to achieve comparable reaction rates.

The hydrolysis kinetics of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, commonly known as triethylene glycol bis(chloroformate), exhibit complex mechanistic behavior that varies significantly with solvent composition and reaction conditions [8]. This bifunctional chloroformate ester undergoes nucleophilic acyl substitution reactions through pathways that are highly dependent on the nucleophilicity and ionizing power of the reaction medium [15].

In pure aqueous systems, the compound follows a predominantly addition-elimination mechanism where water molecules attack the electrophilic carbonyl carbon atoms in a rate-determining step [10]. The tetrahedral intermediate formed during this process subsequently eliminates chloride ion to regenerate the carbonyl functionality, ultimately yielding the corresponding carbonic acid derivatives [9]. Kinetic studies reveal first-order rate constants ranging from 1.2 × 10⁻⁵ s⁻¹ to 2.8 × 10⁻³ s⁻¹ at 25°C, depending on the specific reaction conditions and pH of the aqueous medium [43].

The influence of mixed solvent systems on the hydrolysis kinetics demonstrates remarkable sensitivity to solvent nucleophilicity and ionizing power parameters [44]. In acetone-water mixtures, the extended Grunwald-Winstein equation successfully correlates the observed rate constants with nucleophilicity scale values and ionizing power parameters [45]. The sensitivity parameters obtained from these correlations indicate that the compound exhibits dual mechanistic behavior, with addition-elimination pathways predominating in highly nucleophilic solvents and ionization mechanisms becoming more significant in solvents with high ionizing power [15].

Table 1: Hydrolysis Kinetics of Chloroformate Esters in Various Solvent Systems

Chloroformate EsterTemperature (°C)Solventk₁ (s⁻¹)MechanismReference
Ethyl chloroformate25.0Water1.2 × 10⁻⁴Addition-elimination [9] [10]
Isopropyl chloroformate25.0Water2.8 × 10⁻³Mixed (A-E/Ionization) [11] [12] [15]
Phenyl chloroformate25.080% Ethanol4.6 × 10⁻³Addition-elimination [45] [47]
Methyl chlorothioformate5.0Water3.4 × 10⁻⁵SN1 [14] [17]
Ethyl chlorothioformate25.070% Aqueous acetone1.8 × 10⁻⁴SN1 [8] [16]
Triethylene glycol bis(chloroformate)25.0Mixed aqueous systems~10⁻⁵ - 10⁻³Addition-elimination [8] [26]

Activation parameter studies provide crucial mechanistic insights into the hydrolysis processes [43]. The enthalpy of activation values typically range from 67.8 to 82.4 kilojoules per mole, while entropy of activation parameters exhibit large negative values between -76.2 and -112.8 joules per mole per kelvin [46]. These thermodynamic parameters are consistent with highly ordered transition states characteristic of bimolecular addition-elimination mechanisms [47].

The pH dependence of hydrolysis rates reveals additional mechanistic complexity [48]. At neutral pH conditions, the reaction proceeds via direct nucleophilic attack by water molecules, while under basic conditions, hydroxide ion catalysis becomes the dominant pathway [47]. The rate enhancement observed in basic media can exceed two orders of magnitude compared to neutral conditions, reflecting the superior nucleophilicity of hydroxide ions relative to water molecules [48].

Table 2: Activation Parameters for Chloroformate Hydrolysis Reactions

SubstrateSolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Mechanism
Isobutyl chloroformatePure ethanol78.2 ± 2.1-89.3 ± 6.8Addition-elimination
Isobutyl chloroformate80% Ethanol82.4 ± 1.8-76.2 ± 5.9Addition-elimination
Isobutyl chloroformate70% TFE71.6 ± 2.3-105.4 ± 7.2Mixed
Methyl chlorothioformateWater67.8 ± 3.2-112.8 ± 9.1SN1
Phenyl chloroformate80% Ethanol73.5 ± 2.0-82.1 ± 6.4Addition-elimination

Amine-Functionalized Polymer Crosslinking Mechanisms

The reaction of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester with amine-functionalized polymers represents a significant application in the synthesis of crosslinked polymeric materials with enhanced properties [23]. The bifunctional nature of this chloroformate ester enables the formation of biscarbamate linkages that serve as degradable crosslinks in polymer networks [26].

Polyethylenimine-based systems demonstrate exceptional reactivity toward this chloroformate crosslinker through nucleophilic substitution mechanisms [23]. The primary amine groups present in polyethylenimine chains attack the electrophilic carbonyl carbons of the chloroformate ester, forming carbamate bonds while eliminating hydrogen chloride as a byproduct [25]. This reaction proceeds through a typical addition-elimination pathway where the amine nucleophile initially forms a tetrahedral intermediate before eliminating the chloride leaving group [24].

The crosslinking efficiency varies significantly with reaction conditions and polymer molecular weight [26]. Low molecular weight polyethylenimine (800 daltons) crosslinked with ethylene bis(chloroformate) achieves crosslinking efficiencies between 85 and 92 percent under optimized conditions [23]. The resulting crosslinked polymer exhibits molecular weights of approximately 2,895 daltons with polydispersity indices around 2.37, indicating successful network formation [26].

Mechanistic studies reveal that the crosslinking reaction follows second-order kinetics, being first-order in both the amine concentration and the chloroformate ester concentration [24]. The reaction rate is significantly influenced by the basicity of the amine groups and the steric accessibility of the nucleophilic sites [21]. Primary amines react more rapidly than secondary amines due to reduced steric hindrance and increased nucleophilicity [22].

Table 3: Amine-Functionalized Polymer Crosslinking Efficiency

Polymer SystemCrosslinker Concentration (mol%)Crosslinking Efficiency (%)Molecular Weight (Da)Cytotoxicity (IC₅₀, μg/mL)Reference
PEI 800 Da + Ethylene bis(chloroformate)2585-922,89545-60 [23] [26]
PEI 2 kDa + TEG bis(chloroformate)3078-854,20038-52 [26]
PHEA + 4-Nitrophenyl chloroformate15-5070-9515,000-25,000Not reported [24]
Polyallylamine + β-Nitroalcohols10-2560-808,500-12,00025-40 [22]
Chitosan + Formaldehyde surrogates5-2055-7520,000-35,00015-30 [22]

The temperature dependence of crosslinking reactions follows Arrhenius behavior with activation energies typically ranging from 45 to 65 kilojoules per mole [20]. Higher temperatures accelerate the crosslinking process but may also lead to side reactions such as hydrolysis of the chloroformate groups before they can react with amine nucleophiles [18]. Optimal crosslinking conditions typically involve temperatures between 0 and 25°C in aprotic solvents to minimize competing hydrolysis reactions [19].

Solvent effects play a crucial role in determining crosslinking efficiency and polymer properties [21]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate the crosslinking reaction by stabilizing the developing ionic character in the transition state without competing for the electrophilic sites [20]. Conversely, protic solvents can significantly reduce crosslinking efficiency through competitive nucleophilic attack by solvent molecules [18].

Thiophilic Reactivity in Organophosphate Antidote Synthesis

The exceptional thiophilic reactivity of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester toward sulfur-containing nucleophiles has found significant application in the synthesis of organophosphate antidote compounds [32]. Thiol-containing molecules exhibit markedly enhanced nucleophilicity compared to their oxygen and nitrogen analogs, making them particularly effective for reactions with chloroformate electrophiles [35].

The mechanism of thiophilic substitution involves direct nucleophilic attack by thiolate anions on the electrophilic carbonyl carbon atoms of the chloroformate ester [62]. This process follows second-order kinetics with rate constants ranging from 3.48 to 30.9 inverse molar seconds for various biologically relevant thiols [62]. The superior nucleophilicity of sulfur compared to oxygen results in rate enhancements of 107 to 955 times relative to hydroxide ion reactions under comparable conditions [62].

Glutathione, the most abundant intracellular thiol, demonstrates particularly high reactivity with chloroformate esters, exhibiting a second-order rate constant of 18.4 inverse molar seconds at physiological pH [62]. This reactivity translates to a 570-fold rate enhancement compared to hydroxide ion attack, making glutathione-mediated reactions kinetically favored even at millimolar concentrations typical of cellular environments [62]. The reaction mechanism involves initial formation of a thiolate-chloroformate complex followed by rapid elimination of chloride ion to form the corresponding thioester product [64].

Table 4: Thiophilic Reactivity Parameters for Organophosphate Antidote Synthesis

Thiol NucleophilepKak₂ (M⁻¹s⁻¹)Rate Enhancement vs OH⁻ApplicationReference
Glutathione9.218.4570×OP detoxification [62]
L-Cysteine8.312.7390×Antidote synthesis [62]
DL-Homocysteine8.915.2470×Bioconjugation [62]
2-Mercaptoethanol9.48.9275×Crosslinking agent [62]
Sodium thioglycolate7.830.9955×Industrial catalyst [62]
1-Propanethiol10.73.48107×Model compound [62]

The pH dependence of thiophilic reactions reflects the ionization equilibrium of thiol groups [64]. Maximum reaction rates occur when thiols exist predominantly in their deprotonated thiolate form, which typically requires pH values above the pKa of the thiol group [62]. For most biologically relevant thiols, optimal reaction conditions occur at pH values between 8 and 10, where significant populations of thiolate anions are present [32].

Brønsted-type linear free energy relationships for thiol reactions with chloroformate esters yield nucleophilic sensitivity parameters (βnuc) of approximately 0.414, indicating moderate sensitivity to thiol basicity [62]. This relationship demonstrates that more basic thiols generally exhibit higher reactivity, although steric effects can significantly modulate this trend [64]. The correlation suggests that the reaction mechanism involves substantial bond formation to sulfur in the rate-determining transition state [32].

Applications in organophosphate antidote synthesis leverage the high reactivity of thiols to rapidly convert chloroformate precursors into bioactive compounds [33]. The rapid kinetics enable efficient synthesis under mild conditions, minimizing decomposition of sensitive organophosphate substrates [34]. Furthermore, the high selectivity of thiol reactions for chloroformate carbonyls over other electrophilic sites facilitates the preparation of complex antidote molecules with multiple functional groups [30].

Stereoelectronic Effects in Bifunctional Electrophilic Additions

The bifunctional nature of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester creates unique stereoelectronic environments that significantly influence its reactivity patterns in electrophilic addition reactions [36]. The presence of two chloroformate groups linked through a flexible triethylene glycol chain introduces conformational constraints that affect orbital overlap patterns and electronic distribution [38].

Stereoelectronic effects arise from the geometric requirements for optimal orbital overlap between nucleophilic donor orbitals and the electrophilic acceptor orbitals of the carbonyl groups [36]. The electron-withdrawing nature of the chloroformate groups creates a through-space electronic communication that modulates the reactivity of each electrophilic center [40]. This electronic interaction manifests as cooperative effects where reaction at one chloroformate site influences the reactivity of the remaining electrophilic center [37].

Computational studies reveal that the preferred conformations of the triethylene glycol backbone position the two chloroformate groups in orientations that maximize conjugative stabilization while minimizing steric repulsion [39]. The flexible ethylene glycol linkages allow the molecule to adopt conformations where both carbonyl groups can simultaneously engage in productive interactions with bidentate nucleophiles [42]. This conformational flexibility enables the compound to act as a bifunctional crosslinking agent in polymer synthesis applications [38].

The inductive effects of the chlorine substituents significantly enhance the electrophilicity of the carbonyl carbons compared to simple ester analogs [40]. Infrared spectroscopic studies demonstrate that the carbonyl stretching frequencies occur at higher wavenumbers (approximately 1810 inverse centimeters) compared to typical ester carbonyls, indicating stronger carbon-oxygen double bond character due to reduced electron density at the carbonyl carbon [40]. This electronic activation facilitates nucleophilic attack and accelerates substitution reactions [41].

Stereoelectronic control in reactions with unsymmetrical nucleophiles depends critically on the conformational preferences of the triethylene glycol backbone [37]. When the backbone adopts extended conformations, the two chloroformate groups experience similar electronic environments and exhibit comparable reactivity [36]. However, in folded conformations where intramolecular interactions occur, differential activation of the electrophilic sites can lead to regioselective reaction patterns [38].

The orbital interactions responsible for stereoelectronic effects involve overlap between the nucleophile highest occupied molecular orbital and the chloroformate lowest unoccupied molecular orbital [39]. The geometry-dependent nature of these interactions means that reaction rates and selectivities are highly sensitive to the three-dimensional arrangement of reacting partners [42]. Optimal orbital overlap occurs when the nucleophile approaches the carbonyl carbon along the Bürgi-Dunitz trajectory, which requires specific geometric constraints that may be influenced by the flexible backbone [41].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

17134-17-7

Wikipedia

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

General Manufacturing Information

Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types